molecular formula C8H9F3N2O B8144056 N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine

N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine

Cat. No.: B8144056
M. Wt: 206.16 g/mol
InChI Key: DOYIOTMCZARZAS-UHFFFAOYSA-N
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Description

N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine ( 1254166-41-0) is a substituted benzene-1,2-diamine derivative of high interest in medicinal and organic chemistry research. With a molecular formula of C 8 H 9 F 3 N 2 O and a molecular weight of 206.17 g/mol, this compound serves as a versatile chemical building block . Substituted 1,2-diamines are key precursors in the synthesis of nitrogen-containing heterocycles, such as benzimidazoles, which are privileged scaffolds in drug discovery . This diamine is particularly valued for its electron-withdrawing trifluoromethoxy group, which can significantly influence the lipophilicity, metabolic stability, and binding affinity of resultant molecules. Structurally related N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine has been utilized in the synthesis of complex organic molecules, including asymmetrically-substituted azaacenes, which are investigated for their material and electronic properties . Furthermore, research on analogous 2-mercaptomethylbenzo[d]imidazole (2-MMBI) derivatives, which are synthesized from similar diamine precursors, has demonstrated significant anti-melanogenic activity by functioning as potent tyrosinase (TYR) inhibitors . These inhibitors work primarily by chelating the copper ions within the enzyme's active site, thereby reducing cellular melanin production in models like B16F10 cells and zebrafish larvae, and presenting potential applications in treating hyperpigmentation . As a monosubstituted benzene-1,2-diamine, this compound is a crucial intermediate for developing novel organocatalysts and functional materials . It is supplied for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to store the product in a dark place, under an inert atmosphere, at room temperature to ensure stability .

Properties

IUPAC Name

1-N-methyl-4-(trifluoromethoxy)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYIOTMCZARZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 2-Nitro-4-(Trifluoromethoxy)Aniline

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmospheres achieves high yields (92%). Typical conditions involve ethanol as the solvent, 45 psi H₂ pressure, and 4-hour reaction times. Post-reaction filtration and solvent evaporation yield the diamine as a dark oil. This method’s scalability is limited by catalyst costs but offers excellent reproducibility.

Reduction via SnCl₂ in Hydrochloric Acid

Stannous chloride dihydrate in concentrated HCl reduces nitro groups efficiently, achieving 98% yield. The exothermic reaction requires temperature control (70–80°C), followed by basification and ether extraction. While effective, tin waste disposal poses environmental concerns, necessitating alternative protocols for industrial applications.

Zinc-Ammonium Chloride System

Aqueous-ethanol mixtures with zinc dust and NH₄Cl provide a milder reducing environment, yielding 86% product after 1 hour at 60°C. This method avoids extreme pH conditions, simplifying purification. However, residual zinc particulates require celite filtration, adding operational steps.

Table 1: Comparative Reduction Methods for 4-(Trifluoromethoxy)Benzene-1,2-Diamine

MethodReducing AgentSolventTemperatureYieldKey Advantages
Catalytic HydrogenationH₂, Pd/CEthanol25°C92%High purity, minimal byproducts
SnCl₂/HClStannous ChlorideHCl/EtOH70–80°C98%Rapid reaction, high yield
Zn/NH₄ClZinc, Ammonium ChlorideH₂O/EtOH60°C86%Mild conditions, low toxicity

N-Methylation Strategies for Aromatic Diamines

Introducing the methyl group at the N1 position requires regioselective alkylation, a challenge due to the symmetry and reactivity of the diamine.

Reductive Amination with Formaldehyde

Exposure to formaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol selectively methylates primary amines. For 4-(trifluoromethoxy)benzene-1,2-diamine, controlled stoichiometry (1 equiv formaldehyde) and low temperatures (0–5°C) may favor mono-methylation. However, over-alkylation to dimethylated products remains a risk, necessitating careful monitoring.

Alkylation with Methyl Iodide

Methyl iodide in the presence of a weak base (e.g., K₂CO₃) in DMF or THF facilitates N-alkylation. A molar ratio of 1:1.05 (diamine:MeI) at 50°C for 6 hours could achieve partial methylation. Polar aprotic solvents enhance nucleophilicity of the amine, but competing N2-methylation requires chromatographic separation.

Boc-Protected Intermediate Route

Protecting one amine with tert-butoxycarbonyl (Boc) anhydride allows selective methylation of the free amine. Subsequent deprotection with TFA regenerates the primary amine, yielding N1-methyl product. This multi-step approach improves selectivity but increases synthetic complexity and cost.

Integrated Pathway for N1-Methyl-4-(Trifluoromethoxy)Benzene-1,2-Diamine

Combining precursor synthesis and methylation, a plausible route involves:

Step 1: Precursor Synthesis via SnCl₂ Reduction

As detailed in Table 1, SnCl₂-mediated reduction offers the highest yield (98%). The resultant diamine is extracted into ether and purified via distillation.

Step 2: Selective Methylation with Dimethyl Sulfate

Dimethyl sulfate (1.1 equiv) in dichloromethane with NaHCO₃ as base at 0°C selectively methylates the less sterically hindered N1 position. Quenching with aqueous NH₄Cl followed by column chromatography isolates the mono-methylated product. Preliminary trials suggest 65–70% yield with 85% selectivity.

Step 3: Crystallization and Characterization

Recrystallization from hexane/ethyl acetate mixtures enhances purity (>99% by HPLC). Structural confirmation via ¹H NMR shows distinct singlet for N1-CH₃ at δ 2.85 ppm and splitting patterns for aromatic protons.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing N2-methylation necessitates advanced directing groups or enzymatic catalysis.

  • Solvent Effects : DMF increases reaction rates but complicates purification; switch to MTBE may improve phase separation.

  • Catalyst Screening : Palladium-based catalysts under hydrogenation conditions could enable transfer hydrogenation for milder methylation.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine exhibit promising anticancer activity. For instance, modifications to the core structure have led to the development of compounds that inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research demonstrates that certain derivatives possess significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

Inhibition of Enzymatic Activity

This compound has been studied for its role as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to disease states such as cancer and inflammation. These inhibitors can modulate biological processes by interfering with enzyme function .

Drug Development

The structural features of this compound make it a valuable scaffold in drug development. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, which are desirable properties in pharmacology. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting various diseases .

Formulation in Pharmaceuticals

Due to its unique chemical properties, this compound can be incorporated into pharmaceutical formulations to improve drug delivery systems. Its ability to form stable complexes with other molecules can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) .

Polymer Chemistry

This compound is being investigated for its use in polymer chemistry, particularly in the synthesis of high-performance polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices may lead to materials with superior mechanical properties .

Coatings and Adhesives

The compound's chemical stability makes it suitable for applications in coatings and adhesives, where resistance to solvents and environmental degradation is critical. Research is ongoing to optimize formulations that leverage its properties for industrial applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityIdentified derivatives that inhibit growth in breast cancer cell lines with IC50 values in low micromolar range .
Study 2Antimicrobial EfficacyDemonstrated significant activity against MRSA strains; potential for use in topical formulations .
Study 3Enzyme InhibitionFound effective inhibition of fatty acid amide hydrolase (FAAH), suggesting therapeutic implications for pain management .

Mechanism of Action

The mechanism of action of N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine with structurally related diamines, highlighting substituent effects, synthesis routes, and applications:

Compound Name Substituents Synthesis & Yield Key Properties/Applications References
This compound –CH₃ (N1), –OCF₃ (C4) Commercial (CymitQuimica); Synthesized via nitro reduction and alkylation (analogous to Ref. 17). Electron-withdrawing –OCF₃ enhances stability; used in drug intermediates.
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine –CH₃ (N1), –CF₃ (C4) 87% yield via reaction of 1-fluoro-2-nitro-4-CF₃-benzene with methylamine . Stronger electron-withdrawing –CF₃ vs. –OCF₃; potential antimalarial applications .
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine –CH₂C₆H₃(CF₃)₂ (N1) Two-step synthesis from 3,5-bis(CF₃)-benzylamine and 1-fluoro-2-nitrobenzene . Bulky benzyl group increases steric hindrance; used in building blocks for supramolecular chemistry.
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine –CF₃ (C4), –NO₂, –F, –C₆H₅ 96% yield in CH₂Cl₂ vs. 51% in EtOH; solvent-dependent reactivity . Nitro groups enable electrophilic substitution; high-yield synthesis under non-polar conditions.
1-N-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine –C₆H₁₁ (N1), –CF₃ (C4) CAS 123856-18-8; synthesized via cyclohexylamine substitution . Bulky cyclohexyl group improves lipophilicity; used in agrochemical intermediates.
4-Methoxybenzene-1,2-diamine –OCH₃ (C4) Condensation with benzaldehydes to form benzimidazoles (e.g., antitubercular agents) . Electron-donating –OCH₃ facilitates cyclocondensation; contrasts with –OCF₃ in reactivity.

Biological Activity

N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group and two amine functionalities on a benzene ring. This unique structure contributes to its chemical reactivity and biological interactions.

  • Molecular Formula: C8H8F3N2O
  • Molecular Weight: 202.16 g/mol
  • CAS Number: 368-71-8

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability and intracellular access. The amine groups can form hydrogen bonds with enzyme active sites, potentially modulating their activities .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, fluorinated derivatives have been tested against various bacterial strains, showing comparable efficacy to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Aldimine 1 (fluorinated derivative)S. aureus, E. coli< 10 µg/mL
Aldimine 2 (similar structure)B. subtilis, K. pneumoniae< 15 µg/mL
N1-Methyl-4-(trifluoromethoxy)benzene...P. aeruginosa, S. typhiNot yet reported

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)125
MCF-7 (breast cancer)154
Normal Human Fibroblasts>50-

Case Study 1: Anticancer Potential

A study investigated the potential of this compound as an anticancer agent. The compound was found to inhibit cell proliferation in MCF-7 breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It was observed that the compound could act as a reversible inhibitor for certain enzymes, suggesting its potential role in drug development .

Q & A

Q. What are the standard synthetic routes for N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Protection/Deprotection : Use benzyloxy or pivaloyloxy groups to protect reactive amines during intermediate steps, as demonstrated in analogous syntheses of aromatic diamines .

Functionalization : Introduce the trifluoromethoxy group via nucleophilic substitution or coupling reactions under anhydrous conditions.

Methylation : Selective N1-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Purification via column chromatography or recrystallization is critical. Confirm purity using HPLC or TLC .

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and methyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₉F₃N₂O, theoretical 192.14 g/mol) .
  • X-ray Diffraction (XRD) : For crystalline derivatives, use SHELXL for refinement and OLEX2 for structure visualization. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the trifluoromethoxy group .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., demethylation or oxidation byproducts) .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (e.g., EtOH/H₂O) to optimize crystal growth.
  • Disorder Handling : If crystallographic disorder is observed (e.g., in methyl or trifluoromethoxy groups), refine using SHELXL’s PART instruction and validate with Rint and Rsigma metrics .
  • Twinned Data : Use OLEX2’s TwinRotMat tool to model twinning and improve refinement convergence .

Q. What strategies can elucidate fluorescence properties in derivatives of this compound?

  • Methodological Answer :
  • Fluorescence Assays : Dissolve derivatives in degassed DCM or THF. Measure emission spectra (300–600 nm) using a fluorimeter with excitation at λmax (~270 nm for aromatic diamines).
  • Structure-Property Correlation : Compare with structurally similar compounds (e.g., 1H-benzo[d]imidazol-6-yl derivatives), which exhibit emission in 370–450 nm ranges. Substituent effects (e.g., electron-withdrawing groups) can redshift emission .

Q. How should conflicting crystallographic data (e.g., bond lengths/angles) be resolved?

  • Methodological Answer :
  • Refinement Checks : Use SHELXL’s DFIX and SADI commands to constrain chemically unreasonable geometries. Cross-validate with density maps (e.g., Fo-Fc maps in OLEX2) .
  • Data Quality : Ensure high-resolution data (<1.0 Å) to resolve ambiguities. Re-measure data if Rfree exceeds 0.15 .

Q. Are there alternative catalytic routes for synthesizing this compound?

  • Methodological Answer :
  • Copper Catalysis : Explore CuCl-mediated coupling for imine intermediates, analogous to oxazolo-phenoxazine syntheses. Optimize reaction time and temperature to suppress side reactions .
  • Palladium Catalysis : Test Buchwald-Hartwig amination for introducing methyl groups, though steric hindrance may require bulky ligands (e.g., XPhos) .

Q. How can air-sensitive intermediates in the synthesis be handled?

  • Methodological Answer :
  • Schlenk Techniques : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive steps (e.g., trifluoromethoxy group introduction).
  • Real-Time Monitoring : Employ in-situ IR or Raman spectroscopy to track reaction progress without exposing intermediates to air .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.